molecular formula C11H13BrO3 B15231339 Ethyl 2-bromo-2-(3-methoxyphenyl)acetate

Ethyl 2-bromo-2-(3-methoxyphenyl)acetate

Cat. No.: B15231339
M. Wt: 273.12 g/mol
InChI Key: MSLDAKPTAKKROX-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-2-(3-methoxyphenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromo group, a methoxyphenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-2-(3-methoxyphenyl)acetate can be synthesized through a multi-step process. One common method involves the bromination of ethyl 2-(3-methoxyphenyl)acetate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-2-(3-methoxyphenyl)acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an alcohol solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products Formed

    Nucleophilic Substitution: Ethyl 2-(3-methoxyphenyl)acetate derivatives.

    Reduction: Ethyl 2-bromo-2-(3-methoxyphenyl)ethanol.

    Oxidation: Ethyl 2-bromo-2-(3-hydroxyphenyl)acetate.

Scientific Research Applications

Ethyl 2-bromo-2-(3-methoxyphenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-2-(3-methoxyphenyl)acetate depends on the specific reaction it undergoes. For nucleophilic substitution, the bromo group is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the ester group is converted to an alcohol, involving the transfer of hydride ions. Oxidation reactions involve the addition of oxygen or removal of hydrogen, converting the methoxy group to a hydroxyl group.

Comparison with Similar Compounds

Ethyl 2-bromo-2-(3-methoxyphenyl)acetate can be compared with similar compounds such as:

    Ethyl 2-bromoacetate: Lacks the methoxyphenyl group, making it less complex and less reactive in certain reactions.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, which can affect its reactivity and solubility.

    Ethyl 2-chloro-2-(3-methoxyphenyl)acetate: Contains a chloro group instead of a bromo group, which can influence its reactivity and the types of reactions it undergoes.

Properties

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

ethyl 2-bromo-2-(3-methoxyphenyl)acetate

InChI

InChI=1S/C11H13BrO3/c1-3-15-11(13)10(12)8-5-4-6-9(7-8)14-2/h4-7,10H,3H2,1-2H3

InChI Key

MSLDAKPTAKKROX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC(=CC=C1)OC)Br

Origin of Product

United States

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